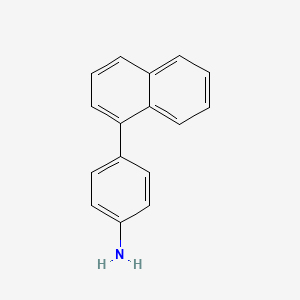

Benzenamine, 4-(1-naphthalenyl)-

Description

BenchChem offers high-quality Benzenamine, 4-(1-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-(1-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-naphthalen-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHOZWNRKYYYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375050 | |

| Record name | Benzenamine, 4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125404-00-4 | |

| Record name | 4-(1-Naphthalenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125404-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Spectral Characterization and Photophysical Dynamics of 4-(1-Naphthalenyl)benzenamine

Executive Summary

4-(1-Naphthalenyl)benzenamine (CAS 125404-00-4), also known as 4-(1-naphthyl)aniline, represents a critical class of biaryl amines utilized as primary building blocks in the synthesis of Hole Transport Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs).[1] Its molecular architecture—comprising an electron-rich aniline moiety coupled to a naphthalene system—exhibits distinct solvatochromic behavior and high charge carrier mobility potential. This guide provides a comprehensive technical analysis of its spectral fingerprints, synthesis logic, and functional applications, designed for researchers in optoelectronics and medicinal chemistry.

Molecular Architecture & Electronic Structure

The photophysical properties of 4-(1-naphthalenyl)benzenamine are governed by the steric interaction between the phenyl and naphthyl rings. Unlike planar biaryls, the peri-hydrogen at the C8 position of the naphthalene ring creates significant steric hindrance with the ortho-hydrogens of the aniline ring.

-

Torsional Twist: This steric clash forces the molecule into a non-planar conformation, with a dihedral angle typically between 40° and 60°.

-

Electronic Decoupling: The twist partially decouples the

-systems of the two rings, preventing complete delocalization. This results in a hypsochromic shift (blue shift) in absorption compared to a hypothetical planar analog, while maintaining sufficient conjugation for blue fluorescence. -

Dipole Moment: The amino group (-NH

) acts as an electron donor (D), while the naphthalene ring serves as a weak acceptor/conjugator. Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT), leading to a significant dipole moment change in the excited state.

Synthesis Protocol: Palladium-Catalyzed Cross-Coupling[2][3]

The most robust route to high-purity 4-(1-naphthalenyl)benzenamine is the Suzuki-Miyaura cross-coupling reaction. This method is preferred over Stille or Negishi couplings due to the stability of boronic acids and the avoidance of toxic organotin byproducts.

Optimized Experimental Workflow

Reaction:

Reagents:

-

Substrate A: 4-Bromoaniline (1.0 eq)

-

Substrate B: 1-Naphthaleneboronic acid (1.2 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Base: Potassium Carbonate (K

CO -

Solvent: Toluene : Ethanol (4:1 ratio)

Step-by-Step Protocol:

-

Degassing: Charge a Schlenk flask with Toluene/Ethanol solvent mixture. Degas by bubbling Nitrogen or Argon for 30 minutes to remove dissolved Oxygen (critical to prevent Pd catalyst deactivation and homocoupling).

-

Addition: Add 4-Bromoaniline, 1-Naphthaleneboronic acid, and the aqueous K

CO -

Catalysis: Add Pd(PPh

) -

Reflux: Heat the mixture to vigorous reflux (approx. 90-100°C) for 12–18 hours. Monitor conversion via TLC (eluent: Hexane/Ethyl Acetate 4:1).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (

) and brine ( -

Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0%

20% EtOAc in Hexanes).

Mechanistic Pathway

The catalytic cycle proceeds through three distinct phases: Oxidative Addition, Transmetallation, and Reductive Elimination.[2]

Figure 1: Catalytic cycle for the synthesis of 4-(1-naphthalenyl)benzenamine via Suzuki-Miyaura coupling.

Spectral Fingerprinting

Accurate spectral characterization is essential for validating the synthesis and assessing suitability for optoelectronic applications.

A. UV-Vis Absorption Spectroscopy

The absorption spectrum is characterized by

| Parameter | Value (Typical) | Assignment |

| 300 – 320 nm | ||

| ~250 nm | Local excitation (Naphthalene) | |

| Allowed transition | ||

| Solvent Effect | Minimal | Ground state is relatively non-polar |

Analysis: The absorption maximum is bathochromically shifted relative to aniline (280 nm) but hypsochromically shifted relative to planar polycyclic aromatic hydrocarbons (PAHs) due to the twisted conformation limiting effective conjugation length.

B. Fluorescence Emission

The emission properties exhibit positive solvatochromism, indicative of a polar excited state (ICT state).

| Parameter | Value (Typical) | Notes |

| 370 – 390 nm | Cyclohexane/Hexane (Violet-Blue) | |

| 400 – 430 nm | Ethanol/DMSO (Blue) | |

| Stokes Shift | ~3000 – 5000 cm | Large shift indicates structural relaxation (TICT) |

| Quantum Yield ( | 0.4 – 0.7 | High in non-polar solvents; quenching in polar protic solvents |

C. NMR Characterization ( H)

Structural validation relies on the distinct chemical shifts of the amino protons and the naphthalene ring protons.

-

Amino Group (-NH

): Broad singlet at 3.5 – 4.0 ppm (solvent dependent, exchangeable with D -

Aniline Ring (Ortho to NH

): Doublet at 6.7 – 6.8 ppm (shielded by electron donation). -

Aniline Ring (Meta to NH

): Doublet at 7.2 – 7.3 ppm . -

Naphthalene System: Multiplet cluster at 7.4 – 8.2 ppm . The proton at C8 (peri-position) often appears as a deshielded doublet/multiplet downfield around 8.0 – 8.2 ppm due to ring current effects.

Applications & Functional Utility

Organic Light-Emitting Diodes (OLEDs)

4-(1-Naphthalenyl)benzenamine is a precursor to NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) , one of the most widely used Hole Transport Materials (HTM).

-

Function: The primary amine is dimerized or coupled with dihalobiphenyls to form the triarylamine core.

-

Mechanism: The electron-rich nitrogen center facilitates hole hopping, while the naphthalene units provide thermal stability (

) and prevent crystallization.

Fluorescent Probes

Due to its solvatochromic nature, the molecule serves as a polarity probe in biological membranes or polymer matrices. The emission wavelength shifts red as the local environment becomes more polar.

Figure 2: Jablonski-type diagram illustrating the photophysical relaxation pathways.

References

-

PubChem. Benzenamine, 4-(1-naphthalenyl)- Compound Summary. National Library of Medicine. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457-2483. [Link]

- Tao, Y., et al. (2011). Recent Advances in Organic Light-Emitting Diodes. Progress in Polymer Science.

Sources

"synthesis of Benzenamine, 4-(1-naphthalenyl)- for research"

[1][2]

CAS Registry Number: 125404-00-4 Synonyms: 4-(1-Naphthyl)aniline; 4-(Naphthalen-1-yl)aniline; 1-(4-Aminophenyl)naphthalene Molecular Formula: C₁₆H₁₃N Molecular Weight: 219.28 g/mol [1][2]

Executive Summary

This technical guide details the research-grade synthesis of Benzenamine, 4-(1-naphthalenyl)- , a critical biaryl intermediate used in the development of hole-transport materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and as a scaffold in medicinal chemistry.[1]

While various aryl-coupling strategies exist, this guide prioritizes the Suzuki-Miyaura Cross-Coupling protocol.[1] This route is selected for its high chemoselectivity, tolerance of the free amine functionality (under specific conditions), and the commercial availability of stable boronic acid precursors.[1] The protocol described herein is designed to yield >95% purity suitable for electronic or pharmaceutical applications.

Retrosynthetic Analysis

The target molecule consists of an electron-rich aniline ring coupled to a naphthalene system.[1] The most strategic disconnection is at the biaryl bond (C1 of naphthalene and C4 of the aniline).[1]

-

Disconnection: Biaryl C–C bond.

-

Synthons:

-

Nucleophile: 1-Naphthaleneboronic acid (stable, crystalline solid).[1]

-

Electrophile: 4-Bromoaniline (readily available).[1]

-

Note: The reverse coupling (1-bromonaphthalene + 4-aminophenylboronic acid) is less favorable due to the lower stability of aminophenylboronic acids compared to their naphthyl counterparts.[1]

-

Reaction Mechanism: Suzuki-Miyaura Cycle

The synthesis proceeds via a Palladium(0)-catalyzed cycle.[1] The mechanism involves three distinct phases:[3]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromoaniline.[1]

-

Transmetallation: The boronate species (activated by base) transfers the naphthyl group to the palladium center.[1]

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating the Pd(0) catalyst.[1]

Mechanistic Visualization

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 4-bromoaniline and 1-naphthaleneboronic acid.

Detailed Experimental Protocol

Reagents and Materials

| Reagent | Equiv.[1][4][5] | Amount (Example Scale) | Role |

| 4-Bromoaniline | 1.0 | 1.72 g (10 mmol) | Electrophile |

| 1-Naphthaleneboronic acid | 1.2 | 2.06 g (12 mmol) | Nucleophile |

| Pd(dppf)Cl₂[1][4] · CH₂Cl₂ | 0.03 | 245 mg (3 mol%) | Catalyst |

| Potassium Carbonate (K₂CO₃) | 3.0 | 4.14 g (30 mmol) | Base |

| 1,4-Dioxane | - | 40 mL | Solvent (Organic) |

| Water (degassed) | - | 10 mL | Solvent (Aqueous) |

Note on Catalyst: While Pd(PPh₃)₄ is common, Pd(dppf)Cl₂ is recommended here.[1] It is more robust against air oxidation and less prone to inhibition by the free amine of the aniline substrate compared to simple triphenylphosphine ligands.

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [1][2]

-

Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

-

Flame-dry the glassware under vacuum and backfill with inert gas (repeat 3x) to ensure anhydrous and oxygen-free conditions.[1]

Step 2: Reactant Loading

-

Charge the flask with 4-bromoaniline (1.72 g) and 1-naphthaleneboronic acid (2.06 g).[1]

-

Add the base K₂CO₃ (4.14 g).

-

Add the solvent mixture: 1,4-Dioxane (40 mL) and Water (10 mL).[1]

-

Critical Step: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen. Oxygen is the primary cause of homocoupling side products and catalyst deactivation.

Step 3: Catalyst Addition & Reaction

-

Add the catalyst Pd(dppf)Cl₂ (245 mg) quickly against a positive flow of nitrogen.[1]

-

Heat the reaction mixture to 90°C (oil bath temperature).

-

Monitor the reaction via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1).[1] The starting bromide (Rf ~0.[1]4) should disappear, and a blue-fluorescent product spot (Rf ~0.[1]3) should appear.[1]

-

Typical reaction time: 12–16 hours .[1]

Step 4: Workup

-

Cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove palladium black; wash the pad with Ethyl Acetate (50 mL).

-

Transfer the filtrate to a separatory funnel. Wash with water (2 x 30 mL) and brine (1 x 30 mL).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude brown solid.[1]

Step 5: Purification

Characterization & Quality Control

To validate the synthesis of CAS 125404-00-4, the following analytical data must be confirmed:

-

Physical State: Off-white to pale yellow powder.[1]

-

Melting Point: ~154–156°C.

-

¹H NMR (400 MHz, CDCl₃):

-

MS (ESI): Calculated for [M+H]⁺: 220.11; Found: 220.1.[1]

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 4-(1-naphthalenyl)benzenamine.

Safety & Handling (MSDS Highlights)

-

Aromatic Amines: 4-Bromoaniline and the product are potential carcinogens and skin irritants. Handle only in a fume hood with nitrile gloves.

-

Palladium Catalyst: Palladium compounds can be sensitizers. Avoid inhalation of dust.

-

Waste Disposal: Aqueous waste contains palladium traces and must be segregated into heavy metal waste streams.

Troubleshooting & Optimization

-

Low Yield? If the conversion is poor, the free amine may be coordinating to the Pd.[1]

-

Solution: Use the Protected Route . Acetylate 4-bromoaniline to 4-bromoacetanilide before coupling. After the Suzuki reaction, hydrolyze the acetamide group with NaOH/EtOH to release the free amine.[1]

-

-

Homocoupling? If 4,4'-biphenyldiamine or binaphthyl is observed, oxygen was present.[1]

-

Solution: Increase degassing time or use the freeze-pump-thaw method.[1]

-

References

-

Suzuki, A. (1991).[1] "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419-422.[1] Link

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

-

CymitQuimica. "CAS 125404-00-4: 4-(1-Naphthalenyl)benzenamine Product Data."[1][6] Link

-

Sigma-Aldrich. "Suzuki Coupling Reaction: Protocols and Applications."[1] Link

-

Ambeed. "4-(Naphthalen-1-yl)aniline MSDS and Safety Data." Link

Sources

- 1. reischbio.com [reischbio.com]

- 2. 125404-00-4 | 4-(Naphthalen-1-yl)aniline | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Page 05800 (Chemical) [intlab.org]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine, Amine Products, Amine Manufacturers, Amine Suppliers and Exporters - Shanghai Uyan industry Co., Ltd. [uyanchem.com]

Technical Guide: N-phenyl-1-naphthylamine (1-NPN) Mechanism & Applications

This guide serves as a definitive technical resource for the application of N-phenyl-1-naphthylamine (1-NPN) in bioanalytical research. It is structured to provide mechanistic depth, actionable protocols, and rigorous validation standards for researchers investigating membrane biophysics and antimicrobial pharmacology.

Executive Summary

N-phenyl-1-naphthylamine (1-NPN) is a hydrophobic, uncharged fluorescent probe (fluorophore) that acts as a "molecular switch" based on environmental polarity. It is the gold-standard tool for assessing the Outer Membrane (OM) integrity of Gram-negative bacteria .

Unlike DNA-intercalating dyes (e.g., Propidium Iodide) that require full membrane lysis, 1-NPN specifically detects subtle destabilization of the Lipopolysaccharide (LPS) layer. This guide details the photophysical mechanisms, validated experimental protocols, and data interpretation frameworks necessary for high-fidelity assays.

Photophysical Mechanism

The utility of 1-NPN relies on its solvatochromic properties and quantum yield sensitivity to the microenvironment.[1]

The "Fluorescence Switch"

1-NPN exhibits weak fluorescence in aqueous solutions due to rapid non-radiative decay of the excited state, facilitated by the polarity of water molecules. Upon partitioning into a non-polar (hydrophobic) environment—such as the phospholipid bilayer of a bacterial membrane or the hydrophobic pocket of a protein—two shifts occur:[1]

-

Quantum Yield Increase: The non-radiative decay pathways are suppressed, resulting in a strong increase in fluorescence intensity (often >10-fold).

-

Blue Shift: The emission maximum shifts from ~460 nm (in water) to ~405–420 nm (in lipids).

Mechanistic Pathway Diagram

The following diagram illustrates the transition of 1-NPN from a quenched aqueous state to a fluorescent membrane-bound state.

Figure 1: The solvatochromic shift of 1-NPN. In water, energy dissipates as heat. In membranes, energy is released as blue fluorescence.

The Biological Interface: Gram-Negative Permeabilization

The primary application of 1-NPN is the NPN Uptake Assay .

-

Intact Cells: The outer membrane is an asymmetric bilayer. The outer leaflet contains Lipopolysaccharides (LPS), which are stabilized by divalent cations (

, -

Compromised Cells: Permeabilizers (e.g., EDTA, Polymyxins, antimicrobial peptides) displace divalent cations or disrupt the LPS packing. This allows 1-NPN to penetrate the barrier and partition into the hydrophobic phospholipid layer, triggering fluorescence.[2]

NPN Uptake Workflow

Figure 2: Step-by-step workflow for the NPN uptake assay.[3]

Experimental Protocols

Reagent Preparation

-

1-NPN Stock: Dissolve N-phenyl-1-naphthylamine in Acetone or Methanol to 500 µM. Store at -20°C in the dark. Note: Aqueous dilutions are unstable and must be prepared immediately before use.

-

Assay Buffer: 5 mM HEPES, pH 7.2.

-

Critical: Avoid Phosphate Buffered Saline (PBS) if testing cationic peptides, as phosphate anions can neutralize cationic charges and interfere with activity.

-

Additives: 5 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is optionally added to uncouple the proton motive force, preventing active efflux of NPN in some strains (e.g., P. aeruginosa).

-

Standard Microplate Protocol (High-Throughput)

This protocol is optimized for 96-well black-walled plates.

| Step | Action | Technical Note |

| 1 | Culture Prep | Grow bacteria (e.g., E. coli, P. aeruginosa) to OD₆₀₀ = 0.5 (mid-log). Centrifuge (3500 x g, 10 min) and wash 2x in Assay Buffer. |

| 2 | Resuspension | Resuspend cells to OD₆₀₀ = 0.5 in 5 mM HEPES. |

| 3 | Plating | Add 100 µL of bacterial suspension per well. |

| 4 | Probe Addition | Add 1-NPN to a final concentration of 10 µM. Do not premix NPN with cells for long periods. |

| 5 | Baseline Read | Measure Fluorescence ( |

| 6 | Treatment | Add test compounds (serial dilutions). Include a Positive Control (Polymyxin B, 10 µg/mL) and Negative Control (Buffer only). |

| 7 | Kinetics | Measure immediately and then every 30-60 seconds for 10-30 minutes. |

Data Processing (The NPN Uptake Factor)

Raw fluorescence units (RFU) vary between instruments. Standardize data using the NPN Uptake Factor :

- : Fluorescence of the sample with bacteria + NPN + Compound.[4]

- : Fluorescence of buffer + NPN (no bacteria).

- : Fluorescence of bacteria + NPN (no compound).

Alternatively, many researchers report the simple ratio

Critical Analysis & Troubleshooting (E-E-A-T)

Self-Validating Systems

To ensure "Trustworthiness" in your data, every assay plate must include:

-

Z-Factor Calculation: Use the Polymyxin B (Positive) and Buffer (Negative) controls to calculate Z'. A value > 0.5 indicates a robust assay.

-

Sterility Control: Buffer + NPN + Compound (no cells). If this fluoresces, your compound interacts directly with NPN or precipitates it (False Positive).

Common Artifacts

-

Inner Filter Effect: If bacterial density is too high (OD > 0.6), the cells absorb the excitation light (350 nm), reducing the effective fluorescence. Solution: Dilute cells to OD 0.4–0.5.

-

Direct Interaction: Some hydrophobic drugs bind NPN directly in solution. Check: Measure the spectrum of Compound + NPN in buffer without cells.

-

Efflux Pumps: In Pseudomonas, efflux pumps (MexAB-OprM) can actively pump NPN out, masking permeabilization. Solution: Add 5 µM CCCP or use efflux-deficient mutants.

Spectral Properties Summary

| Parameter | Aqueous Buffer | Hydrophobic Membrane |

| Excitation Max | 350 nm | 350 nm |

| Emission Max | ~460 nm (Weak) | 405–420 nm (Strong) |

| Quantum Yield | < 0.01 | > 0.3 |

| Lifetime | < 1 ns | Several ns |

References

-

Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy, 26(1), 48–52.[5]

-

Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219.

-

Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 26(4), 546–551.[5]

-

Akhoundsadegh, N., Belanger, C. R., & Hancock, R. E. W. (2019). Outer Membrane Permeabilization Assays in Gram-Negative Bacteria. Bio-protocol, 9(16), e3338.

Sources

The Biaryl Scaffold in Medicinal Chemistry: Strategic Synthesis and Pharmacological Profiling of 4-(1-Naphthalenyl)benzenamine Derivatives

Executive Summary

4-(1-Naphthalenyl)benzenamine (CAS: 125404-00-4), often referred to as 4-(1-naphthyl)aniline, represents a privileged biaryl scaffold in modern drug discovery. Unlike flat biphenyl systems, the introduction of the 1-naphthyl group induces a critical torsional twist due to peri-hydrogen steric interactions. This non-planar geometry is highly valued in kinase inhibitor design—specifically for Type II inhibitors targeting the inactive DFG-out conformation of kinases like VEGFR, PDGFR, and NEK7.

This technical guide provides a rigorous analysis of this scaffold, moving from scalable palladium-catalyzed synthesis to its application as a "gatekeeper" probe in pharmacological assays.

Structural Architecture & Pharmacophore Logic

The "Naphthyl Twist" and Atropisomerism

The defining feature of 4-(1-naphthalenyl)benzenamine is the steric clash between the protons at the ortho position of the benzene ring and the peri (C8) position of the naphthalene ring.

-

Conformational Consequence: This interaction forces the two aromatic systems to twist out of coplanarity. The dihedral angle is typically between 60° and 90°, unlike the ~44° found in unsubstituted biphenyls.

-

Medicinal Utility: In kinase drug design, this twist allows the molecule to traverse the narrow "gatekeeper" region connecting the ATP-binding pocket to the allosteric hydrophobic pocket. A flat molecule would clash with the gatekeeper residue (often Threonine or Methionine).

Physicochemical Profile

| Property | Value | Implication for Drug Design |

| Molecular Weight | 219.29 g/mol | Low MW allows significant room for derivatization (Fragment-Based Drug Design). |

| LogP (Predicted) | ~4.1 - 4.5 | High lipophilicity. Requires polar solubilizing groups (e.g., piperazine tails) in final drug candidates. |

| H-Bond Donors | 2 (NH₂) | The primary amine is the reactive handle for urea/amide formation. |

| Rotatable Bonds | 1 | Restricted rotation stabilizes the bioactive conformation, reducing entropic penalty upon binding. |

Synthetic Architecture: The Suzuki-Miyaura Protocol[1][2]

The most robust route to 4-(1-naphthalenyl)benzenamine is the palladium-catalyzed cross-coupling of 4-bromoaniline (or its N-protected variant) with 1-naphthaleneboronic acid.

Mechanistic Workflow

The reaction proceeds via the canonical catalytic cycle: Oxidative Addition, Transmetallation, and Reductive Elimination.[1]

Figure 1: The Suzuki-Miyaura catalytic cycle for biaryl amine synthesis. The cycle emphasizes the critical role of base activation in the transmetallation step.

Optimized Experimental Protocol

Objective: Synthesis of 4-(1-naphthalenyl)benzenamine on a 10 mmol scale.

Reagents:

-

4-Bromoaniline (1.72 g, 10 mmol)

-

1-Naphthaleneboronic acid (1.89 g, 11 mmol, 1.1 equiv)

-

Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Potassium Carbonate (K₂CO₃) (2M aqueous solution, 15 mL)

-

Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Methodology:

-

Inertion: Charge a 100 mL Schlenk flask with 4-bromoaniline, naphthaleneboronic acid, and the Pd catalyst. Evacuate and backfill with Argon (3x) to remove oxygen, which causes homocoupling side products.

-

Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

-

Reflux: Heat the biphasic mixture to 90°C for 12–16 hours. Vigorous stirring is essential to ensure phase transfer.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient 9:1 to 7:3).

-

Validation: Product should appear as an off-white to pale brown solid. Confirm via ¹H NMR (Look for the characteristic naphthalene multiplet at 7.4–8.2 ppm and the aniline doublet at ~6.7 ppm).

Pharmacological Application: Kinase Inhibition[3][4]

The primary utility of this aniline is as a precursor for Biaryl Urea Kinase Inhibitors . By reacting the amine with an isocyanate, researchers generate a scaffold analogous to Sorafenib or Regorafenib, but with altered hydrophobic occupancy.

Mechanism of Action (Type II Inhibition)

These derivatives typically bind to the "DFG-out" conformation of kinases.

-

Hinge Binding: The urea/amide linker forms hydrogen bonds with the kinase hinge region (Glu/Asp residues).

-

Hydrophobic Pocket: The 1-naphthyl group penetrates the allosteric hydrophobic pocket created by the movement of the activation loop.

-

Selectivity: The bulk of the naphthalene ring provides selectivity against kinases with smaller gatekeeper residues.

Figure 2: Development pathway from the aniline intermediate to a functional kinase inhibitor regulating angiogenic pathways.

Biological Assay Protocol (IC50 Determination)

Objective: Evaluate the potency of a urea derivative synthesized from the aniline against VEGFR2.

-

Reagent Prep: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Serial dilute (1:3) to generate a 10-point dose-response curve.

-

Enzyme Mix: In a 384-well plate, add 2.5 ng recombinant VEGFR2 kinase in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM DTT).

-

Inhibitor Addition: Add the diluted inhibitor (final DMSO conc. < 1%). Incubate for 15 mins at RT to allow equilibration with the DFG-out pocket.

-

Reaction Start: Add ATP (at Km concentration) and substrate peptide (Poly Glu:Tyr).

-

Detection: Use ADP-Glo™ or similar luminescent kinase assay. Stop reaction after 60 mins.

-

Analysis: Plot RLU (Relative Light Units) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response equation to calculate IC50.

References

-

Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Biaryl Urea Kinase Inhibitors: Wilhelm, S. M., et al. (2006).[2] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[2] Nature Reviews Drug Discovery. Link

-

Naphthalene Scaffold in Drug Design: Makar, S., et al. (2019).[3] Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. Link

-

NEK7 Inhibitors: Zhang, X., et al. (2025). Discovery of novel biaryl urea derivatives against IL-1β release with low toxicity based on NEK7 inhibitor. Bioorganic Chemistry. Link

-

Chemical Data & Properties: PubChem Compound Summary for CID 2760169, Benzenamine, 4-(1-naphthalenyl)-.[4] Link

Sources

"Benzenamine, 4-(1-naphthalenyl)- material safety data sheet"

An In-Depth Technical Guide to the Safe Handling of Benzenamine, 4-(1-naphthalenyl)-

This guide provides comprehensive safety information and handling protocols for Benzenamine, 4-(1-naphthalenyl)-, a compound of interest for researchers in organic synthesis, materials science, and drug development. Given the limited direct toxicological data for this specific molecule, this document synthesizes information from its core chemical structures—aniline and naphthalene—to provide a robust and precautionary framework for its safe use. The protocols herein are designed to be self-validating, with clear causality behind each recommendation to ensure the highest standards of laboratory safety.

Section 1: Chemical and Physical Identity

Benzenamine, 4-(1-naphthalenyl)- is an aromatic amine characterized by a phenylamine group linked to a naphthalene moiety.[1] This structure suggests potential applications as an intermediate in the synthesis of dyes, pharmaceuticals, or as a building block for organic semiconductors.[1] Its identity and key physical properties, largely based on predictive models, are summarized below.

Table 1: Physicochemical Properties of Benzenamine, 4-(1-naphthalenyl)-

| Property | Value | Source |

|---|---|---|

| Chemical Name | Benzenamine, 4-(1-naphthalenyl)- | [2][3] |

| Synonyms | 4-(Naphthalen-1-yl)aniline, 1-(4-Aminophenyl)naphthalene | [1][2][3] |

| CAS Number | 125404-00-4 | [2][3] |

| Molecular Formula | C₁₆H₁₃N | [2][3] |

| Molecular Weight | 219.28 g/mol | [2] |

| Appearance | Light yellow to light brown solid | [2] |

| Predicted Boiling Point | 381.3 ± 11.0 °C | [2] |

| Predicted Density | 1.147 ± 0.06 g/cm³ |[2] |

Caption: Chemical structure of Benzenamine, 4-(1-naphthalenyl)-.

Section 2: The Hazard Profile - A Synthesis of Structure-Activity Relationships

-

The Aniline Core: The benzenamine (aniline) structural component is associated with significant health hazards. Aniline is toxic if swallowed, inhaled, or in contact with skin.[4][5] It is a suspected human carcinogen and mutagen, can cause serious eye damage, and leads to organ damage through prolonged or repeated exposure.[4][5] A primary systemic effect of aniline exposure is methemoglobinemia, a condition where the blood's ability to transport oxygen is dangerously reduced, leading to cyanosis (a blueish discoloration of the skin), headache, dizziness, and in severe cases, death.[6][7]

-

The Naphthalene Moiety: The naphthalene group is a polycyclic aromatic hydrocarbon (PAH). Naphthalene itself is classified as harmful if swallowed and is a suspected carcinogen.[8] It is also recognized as being very toxic to aquatic life with long-lasting effects.[9]

Consolidated GHS Classification (Predicted)

Based on the available data for the parent compound and its structural analogs, the following GHS classification should be adopted as a precautionary measure.

Table 2: Predicted GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[2] |

| Carcinogenicity (precautionary) | Category 2 | H351: Suspected of causing cancer[5][8] |

| Specific Target Organ Toxicity, Repeated Exposure (precautionary) | Category 1/2 | H372/H373: May cause damage to organs through prolonged or repeated exposure[10] |

| Hazardous to the Aquatic Environment, Long-term | Category 1 (precautionary) | H410: Very toxic to aquatic life with long lasting effects[9][10] |

Section 3: Exposure Control and Personal Protection

Effective risk management hinges on a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE). The causality is clear: to prevent inhalation, skin absorption, and eye contact, a systematic barrier approach is mandatory.

Engineering Controls:

-

Fume Hood: All handling of solid Benzenamine, 4-(1-naphthalenyl)- and its solutions must be conducted in a certified chemical fume hood. This is the primary engineering control to mitigate inhalation of airborne particulates or vapors.

-

Designated Work Area: A specific area of the lab should be designated for working with this compound to prevent cross-contamination of other surfaces and experiments.

Personal Protective Equipment (PPE):

-

Gloves: Double gloving with nitrile gloves is required. Aromatic amines can penetrate standard laboratory gloves over time. It is critical to change gloves immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses with side shields do not provide a sufficient seal to protect against fine powders or splashes.

-

Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect skin and clothing.

-

Respiratory Protection: For situations with a high potential for aerosol generation (e.g., large-scale transfers, spill clean-up), a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7]

Caption: Workflow for donning and doffing PPE.

Section 4: Core Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure during common laboratory procedures.

Protocol 4.1: Weighing and Transferring Solid Compound

-

Preparation: Ensure the chemical fume hood is operational. Place a weigh boat on an analytical balance inside the hood.

-

Aliquotting: Carefully open the stock container. Using a clean spatula, transfer a small amount of the solid to the weigh boat. Avoid creating dust by using slow, deliberate movements.

-

Sealing: Immediately and securely close the stock container.

-

Transfer: Gently add the weighed solid to the reaction vessel or solvent. Use a funnel if transferring to a narrow-mouthed vessel.

-

Decontamination: Wipe the spatula and any affected surfaces inside the fume hood with a solvent-moistened towel (e.g., ethanol or acetone), which should then be disposed of as hazardous waste.

Protocol 4.2: Preparing Solutions

-

Setup: Place a stir plate and a vessel containing the desired solvent inside the fume hood.

-

Addition: Weigh the required amount of Benzenamine, 4-(1-naphthalenyl)- following Protocol 4.1.

-

Dissolution: Add the solid to the solvent while stirring to facilitate dissolution. Keep the vessel covered with a watch glass or cap to the extent possible.

-

Storage: If the solution is to be stored, transfer it to a clearly labeled, tightly sealed container. The label must include the chemical name, concentration, date, and appropriate hazard pictograms.

Section 5: Emergency Procedures - A Self-Validating System

Rapid and correct response to an emergency is critical. The following procedures are based on established chemical safety principles.

Spill Response: In the event of a spill, the primary objectives are to contain the material, protect personnel, and prevent environmental release.[11]

-

Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Isolate: If safe to do so, close the fume hood sash. Restrict access to the area.

-

PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. Consider a respirator if the spill is large or outside of a fume hood.

-

Containment: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7] For a liquid spill, cover with an appropriate absorbent.

-

Collection: Carefully scoop the contained material into a designated hazardous waste container.[11] Use spark-proof tools if a flammable solvent is involved.[11]

-

Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Reporting: Report the incident to the laboratory supervisor or institutional safety office.

Caption: Decision tree for responding to a chemical spill.

First-Aid Measures: Immediate first aid can significantly reduce the severity of an exposure.

Table 3: First-Aid Procedures

| Exposure Route | Symptoms | First-Aid Action |

|---|---|---|

| Inhalation | Respiratory irritation, dizziness, headache. | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11] |

| Skin Contact | Redness, irritation, potential rash. | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11] |

| Eye Contact | Irritation, redness, pain. | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12] |

| Ingestion | Nausea, vomiting. Potential for systemic toxicity. | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[11] |

Section 6: Storage and Disposal

Proper storage and disposal are essential to long-term safety and environmental protection.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It must be protected from light and stored away from incompatible materials such as strong oxidizing agents and strong acids.[2][13]

-

Disposal: Benzenamine, 4-(1-naphthalenyl)- and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be disposed of as hazardous chemical waste.[7] Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

Safety Data Sheet: N-Phenyl-1-naphthylamine. ChemScience. [Link]

-

Safety Data Sheet: Aniline. SIA Toolbox. [Link]

-

Aniline | Medical Management Guidelines. ATSDR - CDC. [Link]

-

Benzenamine, 4-(1-naphthalenyl)-N-[4-(1-naphthalenyl)phenyl]-. ChemBK. [Link]

-

Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Safety Data Sheet: Naphthalene. Carl ROTH. [Link]

-

ICSC 1113 - N-PHENYL-1-NAPHTHYLAMINE. International Chemical Safety Cards (ICSCs). [Link]

-

Safety Data Sheet: Aniline. Chemos GmbH & Co.KG. [Link]

-

n-(1-naphthyl)aniline. ChemBK. [Link]

-

Benzenamine, 4-(1-naphthalenyl)-. PubChem. [Link]

Sources

- 1. CAS 125404-00-4: 4-(1-Naphthalenyl)benzenamine [cymitquimica.com]

- 2. Benzenamine, 4-(1-naphthalenyl)- | 125404-00-4 [chemicalbook.com]

- 3. Benzenamine, 4-(1-naphthalenyl)- | C16H13N | CID 2760169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemos.de [chemos.de]

- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. nj.gov [nj.gov]

- 8. carlroth.com [carlroth.com]

- 9. ICSC 1113 - N-PHENYL-1-NAPHTHYLAMINE [chemicalsafety.ilo.org]

- 10. chemscience.com [chemscience.com]

- 11. echemi.com [echemi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chembk.com [chembk.com]

Technical Guide: Quantum Yield and Photophysics of N-phenyl-1-naphthylamine (NPN)

Executive Summary

N-phenyl-1-naphthylamine (NPN) , also known as 1-anilinonaphthalene, is a hydrophobic fluorescent probe widely utilized in membrane biology and drug development. Its utility stems from its extreme solvatochromism and environment-sensitive quantum yield (

This guide provides a rigorous technical framework for determining the quantum yield of NPN and executing the NPN Uptake Assay , the gold standard for assessing outer membrane permeabilization in Gram-negative bacteria.

Part 1: Photophysical Principles

Mechanism of Fluorescence Modulation

The fluorescence of NPN is governed by the polarity of its immediate environment. The "turn-on" mechanism is attributed to the stabilization of the excited state in polar solvents, which facilitates non-radiative decay pathways, effectively quenching fluorescence.

-

Aqueous State (Polar): Solvent relaxation occurs rapidly, lowering the energy of the excited state but favoring non-radiative decay (internal conversion).

is negligible. -

Hydrophobic State (Non-polar): The molecule is shielded from solvent relaxation. Radiative decay (fluorescence) becomes competitive.

increases significantly (

Spectral Characteristics

| Parameter | Aqueous Buffer (PBS/HEPES) | Hydrophobic Environment (Membrane/EtOH) |

| Excitation | 340–350 nm | 340–355 nm |

| Emission | ~460 nm (Weak/Broad) | 405–420 nm (Strong/Sharp) |

| Quantum Yield ( | < 0.01 | ~0.30 – 0.50 |

| Appearance | Non-fluorescent | Bright Blue Fluorescence |

Photophysical Pathway Diagram

The following diagram illustrates the environmental impact on NPN excitation and relaxation.

Figure 1: Simplified Jablonski diagram showing the competition between non-radiative decay (dominant in water) and fluorescence (dominant in membranes).

Part 2: Protocol for Quantum Yield Determination[1]

To quantify the

Reference Standard Selection

For NPN (Emission 400–460 nm), Quinine Sulfate is the preferred standard.

-

Standard: Quinine Sulfate dihydrate

-

Solvent: 0.1 M H

SO -

Literature

: 0.546 (at 25°C)

Experimental Workflow

Reagents:

-

NPN Stock: 10 mM in Acetone or Methanol (Store at -20°C, dark).

-

Test Solvent: e.g., Ethanol, Octanol, or Liposome suspension.

-

Standard Solution: Freshly prepared Quinine Sulfate in 0.1 M H

SO

Step-by-Step Protocol:

-

Preparation of Series: Prepare 5 dilutions of NPN in the test solvent and 5 dilutions of Quinine Sulfate in 0.1 M H

SO-

Critical: The Optical Density (Absorbance) at the excitation wavelength (350 nm) must be kept below 0.1 (ideally 0.01 – 0.08) to avoid inner-filter effects.

-

-

Absorbance Measurement: Measure the absorbance (

) of each sample at 350 nm using a UV-Vis spectrophotometer. Record the baseline buffer absorbance. -

Fluorescence Measurement: Record the fluorescence emission spectrum (360 nm – 550 nm) for each sample using the exact same excitation wavelength (350 nm) and slit widths.

-

Integration: Calculate the total integrated fluorescence intensity (

) (area under the curve) for each sample. -

Slope Calculation: Plot Integrated Fluorescence (

) vs. Absorbance (

Calculation

Calculate the quantum yield using the following equation:

Where:

- = Quantum Yield[1][2][3]

- = Slope of the line (Fluorescence vs. Absorbance)

-

= Refractive index of the solvent (Water/H

Part 3: The NPN Uptake Assay (Gram-Negative Bacteria)

This is the primary application of NPN in drug discovery. The outer membrane (OM) of Gram-negative bacteria excludes hydrophobic molecules. Permeabilizers (e.g., EDTA, cationic peptides, novel antibiotics) damage the OM, allowing NPN to enter the phospholipid layer, resulting in a fluorescence spike.

Assay Workflow Diagram

Figure 2: Operational workflow for the high-throughput NPN uptake assay.

Detailed Protocol

-

Cell Preparation: Grow E. coli or P. aeruginosa to mid-log phase (

). Centrifuge and wash twice with 5 mM HEPES buffer (pH 7.2). Resuspend to -

NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM .

-

Note: The background fluorescence will be low but non-zero.

-

-

Baseline Reading: Measure fluorescence (

). -

Compound Addition: Add the test compound (e.g., Colistin, Polymyxin B as positive control).

-

Kinetic Measurement: Monitor fluorescence at Ex 350 nm / Em 420 nm . The signal should plateau within 1–3 minutes for rapid permeabilizers.

Data Analysis: The NPN Uptake Factor

To normalize data across experiments, calculate the NPN Uptake Factor :

Where:

- = Fluorescence in the presence of bacteria + NPN + Test Compound.

- = Fluorescence of bacteria + NPN (no compound).

A factor > 1.0 indicates significant outer membrane permeabilization.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Signal | NPN concentration too high or buffer contamination. | Titrate NPN (try 5–10 µM). Ensure buffer is free of surfactants/detergents. |

| No Signal with Positive Control | Cells are not viable or OM is already damaged. | Use fresh mid-log phase cells. Avoid vigorous vortexing which can damage membranes. |

| Signal Drift | Photobleaching or cell settling. | Use a kinetic read mode with shaking between reads. Limit excitation light exposure. |

| Inner Filter Effect | OD of bacterial suspension too high. | Dilute cells to |

References

-

Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219.[4] Link

-

Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy, 26(1), 48–52. Link

-

Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 26(4), 546–551. Link

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

Sources

Application Note: Measuring Outer Membrane Permeability in Gram-Negative Bacteria using N-phenyl-1-naphthylamine (NPN)

[1][2][3][4][5][6]

Introduction & Principle

The Gram-negative bacterial outer membrane (OM) is a formidable barrier to many antibiotics, contributing significantly to intrinsic multidrug resistance. It functions as a molecular sieve, excluding hydrophobic molecules via its asymmetric lipopolysaccharide (LPS) outer leaflet.

N-phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe used to assess the integrity of this barrier.[1][2][3][4]

-

Intact Membrane: The hydrophilic LPS layer excludes hydrophobic NPN. In the aqueous extracellular environment, NPN has a low quantum yield and fluoresces weakly.[1][5]

-

Compromised Membrane: If a compound (e.g., a peptide, chelator, or novel antibiotic) disrupts the LPS layer, NPN partitions into the hydrophobic phospholipid bilayer. This environment restricts the rotational relaxation of the molecule, resulting in a sharp increase in fluorescence intensity.

Mechanistic Visualization

The following diagram illustrates the "turn-on" mechanism of the NPN assay.

Caption: Figure 1.[6] Mechanism of NPN fluorescence shift. Intact LPS barriers exclude NPN (low signal), while membrane defects allow hydrophobic partitioning (high signal).

Materials & Reagents

To ensure reproducibility, use the specific buffer formulations below. Phosphate-buffered saline (PBS) is often used, but HEPES is preferred for this assay to prevent precipitation with divalent cations often used in permeability studies.

Reagent List

| Reagent | Specification | Preparation / Storage |

| NPN Stock | 1-N-phenylnaphthylamine (Sigma) | Dissolve to 5 mM in Acetone.[7] Store at -20°C in the dark (1 month stability). |

| Assay Buffer | 5 mM HEPES, 5 mM Glucose, pH 7.2 | Filter sterilize (0.22 µm). Do not autoclave glucose.[7] |

| Positive Control | Polymyxin B (PMB) or EDTA | PMB: 10 µg/mL final.[8] EDTA: 1-10 mM final. |

| Efflux Inhibitor | CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | Optional but Recommended. 5 µM final.[7] Dissolve in DMSO. |

| Microplate | 96-well Black, Flat-bottom | Black walls are critical to minimize background scattering. |

Experimental Protocol

Phase 1: Cell Preparation (Critical Step)

Why this matters: Growth media contains components that quench fluorescence or autofluoresce. Cells must be washed thoroughly.

-

Inoculation: Grow bacterial strain (e.g., E. coli or P. aeruginosa) overnight in LB broth.

-

Sub-culture: Dilute 1:100 into fresh media and grow to mid-log phase (OD₆₀₀ ~ 0.5 ).

-

Harvest: Centrifuge at 3,500 x g for 10 minutes at room temperature.

-

Note: Avoid 4°C for Pseudomonas as cold shock can artificially permeabilize the membrane.

-

-

Wash: Resuspend pellet gently in equal volume of Assay Buffer . Centrifuge again.

-

Standardize: Resuspend cells in Assay Buffer to OD₆₀₀ = 0.5 .

Phase 2: The Assay Workflow

Caption: Figure 2. Step-by-step workflow for the microplate NPN uptake assay.

-

Plating: Aliquot 100 µL of bacterial suspension (OD 0.5) into wells of a black 96-well plate.

-

Dye Addition: Add NPN to a final concentration of 10 µM (e.g., add 2 µL of 0.5 mM working stock).

-

Tip: Prepare a 0.5 mM working stock from the 5 mM acetone stock using Assay Buffer immediately before use to prevent precipitation.

-

-

Baseline Read (Optional): Measure fluorescence (T=0) to establish background.

-

Treatment: Add 10-20 µL of test compound (antibiotic, peptide) or controls (PMB, Buffer).

-

Measurement:

-

Instrument: Fluorescence Microplate Reader.[8]

-

Excitation: 350 nm (Bandwidth 5-10 nm).

-

Emission: 420 nm (Bandwidth 5-10 nm).

-

Mode: Kinetic read (every 30 seconds for 10-30 minutes) OR Endpoint (at 10 mins).

-

Data Analysis & Interpretation

Calculation: NPN Uptake Factor

To standardize results across different days/plates, calculate the NPN Uptake Factor :

- : Fluorescence of cells + NPN + Test Compound.[5]

- : Fluorescence of cells + NPN + Buffer (untreated).

- : Background fluorescence of Buffer + NPN (no cells).

Alternatively, many researchers simply report the Relative Fluorescence Units (RFU) subtracted by the background (

Interpretation Table

| Observation | NPN Uptake Factor | Interpretation |

| Low Signal | ~ 1.0 | Membrane is intact (Compound cannot breach OM). |

| Moderate Signal | 1.5 - 2.0 | Slight perturbation; potentially slow leakage. |

| High Signal | > 2.0 | Significant OM damage; phospholipid bilayer exposed. |

| Signal Decay | Peak | Efflux Active. Cells are pumping NPN out. |

Expert Insights & Troubleshooting (Self-Validating Systems)

The Efflux Pump Trap (False Negatives)

Issue: NPN is a substrate for RND efflux pumps (e.g., AcrAB-TolC in E. coli). If the pumps are active, they will extrude NPN even if the membrane is slightly permeable, leading to a false negative. Validation Step:

-

Run a parallel control adding CCCP (5 µM) or KCN (1 mM) to de-energize the cells.

-

If fluorescence increases significantly only in the presence of CCCP + Compound, your compound is permeabilizing the membrane but NPN is being pumped out faster than it enters.

Photobleaching & Stability

Issue: NPN is sensitive to light.[7] Solution:

-

Keep the stock in amber tubes.

-

Perform the assay in low light.

-

If performing kinetic reads, limit the number of read points (e.g., every 1 min instead of every 10 sec) to reduce excitation exposure.

"Leaky" Cells (High Background)

Issue: Untreated control cells show high fluorescence. Causes:

-

Cells are old (Stationary phase cells have different lipid compositions). -> Fix: Use mid-log cells.

-

Centrifugation was too harsh. -> Fix: Reduce speed to <4000 x g.

-

Cold shock (Pseudomonas). -> Fix: Keep reagents at Room Temp.

References

-

Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy, 26(1), 48–52.[7]

-

Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa.[4] Antimicrobial Agents and Chemotherapy, 26(4), 546–551.[7]

-

Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219.

Sources

- 1. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cmdr.ubc.ca [cmdr.ubc.ca]

- 7. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 8. mdpi.com [mdpi.com]

Application Note & Protocol: High-Throughput Quantification of Polysorbates in Biopharmaceutical Formulations Using N-Phenyl-1-Naphthylamine

Abstract

Polysorbates, such as Polysorbate 20 (PS20) and Polysorbate 80 (PS80), are non-ionic surfactants indispensable to the biopharmaceutical industry. They are critical excipients used to stabilize protein-based therapeutics by preventing aggregation, denaturation, and surface adsorption.[1][2] Given their propensity for degradation via oxidation and hydrolysis, which can compromise drug product stability and efficacy, the accurate quantification of polysorbate content is a critical quality control parameter throughout the product lifecycle.[3][4] This document provides a detailed application note and a robust protocol for the quantification of polysorbates using a sensitive, fluorescence-based method employing N-phenyl-1-naphthylamine (NPN). The assay leverages the environmentally sensitive fluorescence of NPN, which partitions into the hydrophobic core of polysorbate micelles, offering a rapid and high-throughput-compatible analytical solution.[1][5][6]

The Underpinning Principle: Micelle-Activated Fluorescence

The quantification method is based on the unique photophysical properties of the fluorescent probe, N-phenyl-1-naphthylamine (NPN). In an aqueous, polar environment, NPN exhibits a low fluorescence quantum yield.[7][8] However, when polysorbate concentrations exceed the critical micelle concentration (CMC), they self-assemble into spherical structures known as micelles, which feature a hydrophobic core and a hydrophilic exterior.

The NPN probe, being hydrophobic, preferentially partitions from the aqueous phase into the nonpolar, hydrocarbon-rich core of these micelles.[1][7][8] This sequestration into a nonpolar microenvironment shields NPN from the quenching effects of water, resulting in a significant increase in its fluorescence quantum yield and a concurrent blue shift in the emission wavelength maximum.[7] The measured fluorescence intensity is directly proportional to the concentration of polysorbate micelles in the solution, forming the basis for a quantitative assay.[1]

Caption: Assay Principle: NPN partitions into micelle cores, leading to increased fluorescence.

Application Insights & Method Considerations

Advantages

-

High-Throughput Compatibility: The assay's simplicity allows for adaptation to a 96- or 384-well microplate format, making it ideal for screening large numbers of samples during formulation development and in-process control.[5][6]

-

Sensitivity: The fluorescence-based readout provides high sensitivity, enabling the quantification of polysorbates at the low concentrations typically used in biopharmaceutical formulations.

-

Speed: The method is rapid, providing results in a fraction of the time required for more complex chromatographic techniques.

Limitations and Mitigation Strategies

The primary limitation of the NPN-based assay is its potential for interference from other formulation components that can interact with the probe or form micellar structures.

-

Protein Interference: At high concentrations (typically >50-75 mg/mL), proteins may interact with NPN or the polysorbate micelles, leading to inaccurate readings.[1][5]

-

Mitigation: Samples containing high protein concentrations should be diluted with the formulation buffer to bring the protein concentration below the interference threshold while ensuring the polysorbate concentration remains within the assay's linear range.

-

-

Hydrophobic Components: Excipients or leachables with hydrophobic character, such as silicone oil, can potentially sequester the NPN probe, causing falsely elevated signals.[3][9]

-

Mitigation: It is crucial to run a formulation blank (placebo) containing all excipients except the polysorbate to determine the background fluorescence. This background can then be subtracted from the sample readings. For known interferences, alternative methods like the DiI-based assay, which shows lower interference from silicone oil, may be considered.[4][9]

-

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format using a fluorescence plate reader.

Required Materials and Equipment

-

Reagents:

-

N-phenyl-1-naphthylamine (NPN), >98% purity

-

Methanol (HPLC grade)

-

Polysorbate 20 (PS20) and/or Polysorbate 80 (PS80) reference standards

-

Formulation buffer (or a suitable buffer like PBS, pH 7.4)

-

-

Equipment:

-

Fluorescence microplate reader with wavelength selection for excitation and emission

-

Black, flat-bottom 96-well microplates (low fluorescence background)

-

Calibrated single and multichannel pipettes

-

Class A volumetric flasks and appropriate labware

-

Vortex mixer

-

Reagent Preparation

-

NPN Stock Solution (1 mM):

-

Accurately weigh ~2.2 mg of NPN and dissolve it in 10.0 mL of methanol.

-

Vortex thoroughly until fully dissolved.

-

Store this solution in an amber vial at 4°C, protected from light. This stock is stable for approximately one month.

-

-

NPN Working Solution (30 µM):

-

On the day of the assay, dilute the 1 mM NPN Stock Solution 1:33.3 with the formulation buffer. For example, add 60 µL of 1 mM NPN stock to 1940 µL of buffer.

-

Vortex gently to mix. This solution should be prepared fresh and protected from light.

-

-

Polysorbate Stock Solution (e.g., 0.1% w/v):

-

Accurately weigh 10 mg of the polysorbate reference standard and dissolve in 10.0 mL of formulation buffer.

-

Mix thoroughly to ensure complete dissolution.

-

Assay Workflow: Standard Curve and Sample Analysis

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Novel High-Throughput Assay for Polysorbate Quantification in Biopharmaceutical Products by Using the Fluorescent Dye DiI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-Throughput Fluorometric Assay For Quantifying Polysorbate In Biopharmaceutical Products Using Micelle Activated Fluorescence Probe N-Phenyl-1-Naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel high-throughput assay for polysorbate quantification in biopharmaceutical products by using the fluorescent dye DiI | Coriolis Pharma [coriolis-pharma.com]

Application Notes and Protocols for High-Throughput Screening Assays Using N-phenyl-1-naphthylamine

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of N-phenyl-1-naphthylamine (NPN) in high-throughput screening (HTS) assays. It offers in-depth technical insights, detailed protocols, and practical guidance to ensure the successful implementation of NPN-based screening campaigns.

Introduction: The Versatility of N-phenyl-1-naphthylamine as a Fluorescent Probe

N-phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe that has become an invaluable tool in drug discovery and biomedical research.[1] Its utility stems from its environmentally sensitive fluorescence, which is significantly enhanced in nonpolar environments. This property makes NPN an excellent probe for investigating biological phenomena that involve changes in hydrophobicity, such as alterations in cell membrane integrity and the exposure of hydrophobic residues during protein aggregation.

NPN's mechanism of action is rooted in its nature as a "molecular rotor." In aqueous solutions, the phenyl and naphthyl rings of the NPN molecule can freely rotate, leading to efficient non-radiative decay and, consequently, low fluorescence.[2] However, when NPN partitions into a hydrophobic environment, such as the lipid bilayer of a cell membrane or a hydrophobic pocket of a protein aggregate, this intramolecular rotation is restricted. This restriction limits non-radiative decay pathways, resulting in a significant increase in fluorescence quantum yield.[2][3] This "light-up" property of NPN upon binding to hydrophobic targets is the cornerstone of its application in HTS assays.

This application note will delve into the primary and secondary applications of NPN in HTS, providing detailed protocols and expert insights to guide researchers in harnessing the full potential of this versatile probe.

Primary Application: Assessing Bacterial Membrane Permeability

The most established and widely used application of NPN in HTS is the assessment of bacterial membrane permeability. This assay is particularly valuable for the discovery of novel antibiotics and antimicrobial agents that target the bacterial cell envelope.

Scientific Rationale

The outer membrane of Gram-negative bacteria serves as a formidable barrier, restricting the entry of many antibiotics.[4] Compounds that can disrupt this membrane integrity are of significant therapeutic interest. The NPN uptake assay provides a rapid and sensitive method to identify such compounds. In a healthy Gram-negative bacterium, the intact outer membrane prevents the hydrophobic NPN from reaching the phospholipid bilayer of the inner membrane. Consequently, the fluorescence signal is low. However, when a compound damages the outer membrane, NPN can readily partition into the hydrophobic interior of the membrane, leading to a dramatic increase in fluorescence.[4] This fluorescence increase is directly proportional to the extent of membrane permeabilization.

Mechanism of NPN in Bacterial Membrane Permeability Assays

Caption: NPN fluorescence in bacterial membrane permeability assays.

Detailed Protocol for HTS of Bacterial Membrane Permeabilizers

This protocol is designed for a 96- or 384-well plate format, making it amenable to automated liquid handling systems for high-throughput screening.

Materials and Reagents:

-

Bacterial Strain: Mid-logarithmic phase culture of the desired Gram-negative bacterium (e.g., Escherichia coli, Pseudomonas aeruginosa).

-

Assay Buffer: 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose.

-

NPN Stock Solution: 5 mM N-phenyl-1-naphthylamine in acetone. Store at -20°C, protected from light.

-

Test Compounds: Serially diluted in an appropriate solvent (e.g., DMSO).

-

Positive Control: Polymyxin B (a known membrane permeabilizer) at a concentration known to cause maximal NPN uptake.

-

Negative Control: Assay buffer with the same concentration of solvent used for the test compounds.

-

Microplates: Black, clear-bottom 96- or 384-well plates.

Step-by-Step Methodology:

-

Bacterial Cell Preparation:

-

Inoculate a suitable broth with the bacterial strain and grow to the mid-logarithmic phase (OD600 of 0.4-0.6).

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with assay buffer.

-

Resuspend the cells in assay buffer to a final OD600 of 0.5.

-

-

Assay Plate Preparation:

-

Add the desired volume of test compounds, positive control, and negative control to the wells of the microplate.

-

Add the bacterial cell suspension to each well.

-

-

NPN Addition and Incubation:

-

Prepare a working solution of NPN by diluting the stock solution in assay buffer to a final concentration of 10-20 µM.

-

Add the NPN working solution to each well.

-

Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation at approximately 350 nm and emission at approximately 420 nm.

-

Data Analysis and Interpretation:

The increase in fluorescence intensity directly correlates with the degree of outer membrane permeabilization. The data can be normalized to the controls to determine the percentage of NPN uptake or the relative fluorescence units (RFU).

| Parameter | Typical Value/Range |

| Bacterial Cell Density | OD600 = 0.5 |

| NPN Final Concentration | 10-20 µM |

| Incubation Time | 5-10 minutes |

| Excitation Wavelength | 350 nm |

| Emission Wavelength | 420 nm |

| Positive Control | Polymyxin B (e.g., 10 µg/mL) |

| Negative Control | Assay Buffer + Vehicle (e.g., DMSO) |

Secondary Applications of NPN in High-Throughput Screening

Beyond its primary role in assessing bacterial membrane integrity, NPN's environmentally sensitive fluorescence can be leveraged for other HTS applications.

Monitoring Protein Aggregation

Scientific Rationale:

Protein aggregation is a hallmark of many neurodegenerative diseases and a significant challenge in the development of biotherapeutics.[5] The aggregation process often involves the exposure of hydrophobic amino acid residues that are typically buried within the protein's native structure. NPN can bind to these exposed hydrophobic patches on protein aggregates, leading to a significant increase in fluorescence.[3] This property allows for the development of HTS assays to screen for inhibitors of protein aggregation.

NPN as a Probe for Protein Aggregation

Caption: A typical data analysis pipeline for NPN-based HTS campaigns.

Conclusion

N-phenyl-1-naphthylamine is a powerful and versatile fluorescent probe for high-throughput screening. Its primary application in assessing bacterial membrane permeability has significantly contributed to the discovery of novel antimicrobial agents. Furthermore, its utility in monitoring protein aggregation and membrane fluidity expands its applicability in various areas of drug discovery. By following the detailed protocols and considering the potential for assay interference, researchers can effectively implement robust and reliable NPN-based HTS assays to accelerate their research and development efforts.

References

-

Widespread Nanoparticle-Assay Interference: Implications for Nanotoxicity Testing. (2014). PLoS ONE. [Link]

-

The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles. (1988). FEBS Letters. [Link]

-

Interference of Engineered Nanomaterials in Flow Cytometry: A Case Study. (2020). Nanomaterials. [Link]

-

Leveraging the Power of High Performance Computing for Next Generation Sequencing Data Analysis: Tricks and Twists from a High Throughput Exome Workflow. (2014). PLOS One. [Link]

-

High-Throughput Multiplexed Quantitation of Protein Aggregation and Cytotoxicity in a Huntington's Disease Model. (2010). ASSAY and Drug Development Technologies. [Link]

-

The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli. (1987). FEBS Letters. [Link]

-

Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]

-

SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. [Link]

-

HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. (2022). PLOS ONE. [Link]

-

Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. (2023). Angewandte Chemie International Edition. [Link]

-

Imaging individual protein aggregates to follow aggregation and determine the role of aggregates in neurodegenerative disease. (2017). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

-

Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. (2012). International Journal of Molecular Sciences. [Link]

-

Molecular Rotors Provide Insights into Microscopic Structural Changes During Protein Aggregation. (2015). The Journal of Physical Chemistry B. [Link]

-

Monitoring protein conformational changes using fluorescent nanoantennas. (2022). Nature Methods. [Link]

-

Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders. (2023). International Journal of Biological Macromolecules. [Link]

-

Monitoring protein conformational changes using fluorescent nanoantennas. (2021). Nature Methods. [Link]

-

High throughput methods of assessing protein stability and aggregation. (2011). Journal of Visualized Experiments. [Link]

-

Protein aggregation detection with fluorescent macromolecular and nanostructured probes: challenges and opportunities. (2021). New Journal of Chemistry. [Link]

-

Laboratory Protocol: Protein Aggregation Capture (PAC). Resyn Biosciences. [Link]

-

Fluorescent molecular rotors as versatile in situ sensors for protein quantitation. (2023). Scientific Reports. [Link]

-

Evaluation of the mechanism of action of 5g through the NPN assay. (2020). ResearchGate. [Link]

-

Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. (2022). Frontiers in Molecular Biosciences. [Link]

-

Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). SLAS Discovery. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Rotors Provide Insights into Microscopic Structural Changes During Protein Aggregation [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Monitoring Bacterial Outer Membrane Integrity Using the NPN Uptake Assay

Abstract

The Gram-negative bacterial outer membrane (OM) serves as a potent selective barrier, preventing the entry of hydrophobic antibiotics and detergents.[1] Disruption of this barrier is a primary mechanism of action for potentiators and novel antimicrobial peptides. This guide details the 1-N-phenylnaphthylamine (NPN) Uptake Assay , a gold-standard fluorometric method for quantifying OM permeabilization. Unlike general viability dyes, NPN specifically reports on the integrity of the lipopolysaccharide (LPS) layer, providing mechanistic insight into compound activity.

Principle of the Assay

The Biological Barrier

Gram-negative bacteria possess an asymmetric Outer Membrane. The outer leaflet is composed primarily of Lipopolysaccharides (LPS) , stabilized by divalent cations (Mg²⁺, Ca²⁺) that cross-bridge phosphate groups. This highly polar, rigid structure effectively excludes hydrophobic molecules.

The NPN Mechanism

1-N-phenylnaphthylamine (NPN) is a hydrophobic fluorescent probe with a unique property:

-

Aqueous Environment: Weak fluorescence (Quantum yield is low due to water quenching).

-

Hydrophobic Environment: Strong fluorescence (Quantum yield increases significantly).

Mechanism of Action:

-

Intact Cells: The hydrophilic LPS barrier prevents NPN from reaching the hydrophobic phospholipid bilayer of the inner or outer membrane. Fluorescence remains low (background).

-

Compromised Cells: Permeabilizers (e.g., EDTA, Polymyxin B) displace divalent cations or disrupt the LPS packing. NPN partitions into the hydrophobic core of the OM.

-

Result: A sharp, immediate increase in fluorescence intensity at 420 nm .

Visualizing the Mechanism[2]

Figure 1: Mechanism of NPN fluorescence shift upon outer membrane permeabilization.

Materials & Reagents

Reagents

| Component | Stock Concentration | Preparation / Storage |

| 1-N-phenylnaphthylamine (NPN) | 5 mM (in Acetone) | Dissolve 1.1 mg NPN in 1 mL Acetone. Store at -20°C in dark. Do not use plastic tips for long-term storage. |

| HEPES Buffer | 5 mM (pH 7.2) | Adjust pH with NaOH. Filter sterilize.[2] |

| Polymyxin B (Positive Control) | 6.4 mg/mL (in water) | Acts as a standard permeabilizer. Store aliquots at -20°C. |

| EDTA (Alternative Control) | 0.5 M (pH 8.0) | Chelator; disrupts Mg²⁺ bridges. |

| Glucose (Optional) | 5 mM | Added to buffer if metabolic activity is required (though often omitted to prevent efflux). |

Equipment

-

Fluorescence Spectrophotometer or Microplate Reader (Black-walled plates are mandatory to reduce cross-talk).

-

Wavelength Settings: Excitation: 350 nm | Emission: 420 nm .[2][3][4][5][6]

Experimental Protocol